molecular formula C11H14BrNO2 B5787120 2-(2-bromo-4-isopropylphenoxy)acetamide

2-(2-bromo-4-isopropylphenoxy)acetamide

Cat. No. B5787120
M. Wt: 272.14 g/mol
InChI Key: MXICTBBJVKMCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-isopropylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

2-(2-bromo-4-isopropylphenoxy)acetamide has been used in various scientific research applications, including studies on the regulation of ion channels, protein-protein interactions, and the development of new drugs. This compound has been shown to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain perception. Additionally, this compound has been used to study the interaction between proteins, such as the interaction between the p53 tumor suppressor protein and its binding partner MDM2. This compound has also been used in the development of new drugs, particularly for the treatment of cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-isopropylphenoxy)acetamide involves the modulation of ion channels and protein-protein interactions. This compound has been shown to bind to the TRPV1 channel, causing a decrease in its activity and reducing pain perception. Additionally, this compound has been shown to disrupt the interaction between p53 and MDM2, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the induction of apoptosis in cancer cells, and the reduction of pain perception. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-bromo-4-isopropylphenoxy)acetamide in lab experiments is its well-established synthesis method and its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. However, one limitation of using this compound is that it may have off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for the study of 2-(2-bromo-4-isopropylphenoxy)acetamide. One direction is the development of new drugs based on this compound, particularly for the treatment of cancer and neurological disorders. Another direction is the further study of the mechanisms of action of this compound, particularly its effects on ion channels and protein-protein interactions. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various diseases and disorders.

Synthesis Methods

The synthesis of 2-(2-bromo-4-isopropylphenoxy)acetamide involves the reaction of 2-bromo-4-isopropylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with aqueous ammonia to yield this compound. This synthesis method has been well-established and is widely used in scientific research.

properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7(2)8-3-4-10(9(12)5-8)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXICTBBJVKMCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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